N-Pentafluorobenzoylmethionylglycine-N-hydroxysuccinimide ester
CAS No.: 83800-45-7
Cat. No.: VC17962492
Molecular Formula: C18H16F5N3O6S
Molecular Weight: 497.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 83800-45-7 |
|---|---|
| Molecular Formula | C18H16F5N3O6S |
| Molecular Weight | 497.4 g/mol |
| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 2-[[(2S)-4-methylsulfanyl-2-[(2,3,4,5,6-pentafluorobenzoyl)amino]butanoyl]amino]acetate |
| Standard InChI | InChI=1S/C18H16F5N3O6S/c1-33-5-4-7(17(30)24-6-10(29)32-26-8(27)2-3-9(26)28)25-18(31)11-12(19)14(21)16(23)15(22)13(11)20/h7H,2-6H2,1H3,(H,24,30)(H,25,31)/t7-/m0/s1 |
| Standard InChI Key | HZCMYWNNRKQTET-ZETCQYMHSA-N |
| Isomeric SMILES | CSCC[C@@H](C(=O)NCC(=O)ON1C(=O)CCC1=O)NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F |
| Canonical SMILES | CSCCC(C(=O)NCC(=O)ON1C(=O)CCC1=O)NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F |
Introduction
Chemical Identity and Structural Properties
Molecular Composition and Formula
N-Pentafluorobenzoylmethionylglycine-N-hydroxysuccinimide ester is a synthetic organic compound with the following structural attributes:
| Property | Value |
|---|---|
| CAS Number | 83800-45-7 |
| Molecular Formula | C₁₈H₁₆F₅N₃O₆S |
| Molecular Weight | 497.393156 g/mol |
| Density | 1.56 g/cm³ |
| PSA (Polar Surface Area) | 147.18 Ų |
| LogP (Partition Coefficient) | 1.6767 |
The molecule comprises a pentafluorobenzoyl group linked to methionylglycine, with an NHS ester functional group facilitating amine-reactive conjugation . The fluorine atoms enhance electron-withdrawing effects, improving stability and reactivity in aqueous environments .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of N-pentafluorobenzoylmethionylglycine-N-hydroxysuccinimide ester involves sequential acylation and activation steps:
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Acylation of Methionylglycine: Methionylglycine reacts with pentafluorobenzoyl chloride in the presence of a base (e.g., triethylamine) to form N-pentafluorobenzoylmethionylglycine .
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NHS Ester Activation: The carboxylic acid terminus of the intermediate is activated using N-hydroxysuccinimide and a carbodiimide coupling agent (e.g., dicyclohexylcarbodiimide), yielding the final NHS ester .
This method aligns with established protocols for NHS ester synthesis, ensuring high purity and reactivity .
Purification and Quality Control
Post-synthesis purification typically employs silica gel chromatography or recrystallization from ethyl acetate/hexane mixtures . Analytical techniques such as high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) verify purity, while elemental analysis confirms stoichiometry .
Applications in Bioconjugation and Diagnostics
Thyroxin Labeling in Clinical Assays
N-Pentafluorobenzoylmethionylglycine-N-hydroxysuccinimide ester serves as a “release tag” in thyroxin (T₄) quantification . Key steps include:
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Covalent Labeling: The NHS ester reacts with primary amines on thyroxin, forming a stable amide bond.
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Cleavage and Detection: Hydroxylamine-induced cleavage releases a pentafluorobenzoylmethionylglycine derivative, analyzed via GC-ECD for enhanced sensitivity .
This method reduces background interference compared to radioisotopic labeling, achieving detection limits below 1 ng/mL .
Surface Modification and Drug Delivery
The compound’s NHS ester group enables functionalization of polymeric scaffolds (e.g., poly-ε-caprolactone) for tissue engineering . Covalent attachment of chitosan or peptides enhances biocompatibility and cellular adhesion . In drug delivery, it facilitates prodrug synthesis by conjugating therapeutics with targeting moieties .
Stability and Degradation
Hydrolytic Sensitivity
Like all NHS esters, N-pentafluorobenzoylmethionylglycine-N-hydroxysuccinimide ester is moisture-sensitive. Hydrolysis yields the corresponding carboxylic acid and N-hydroxysuccinimide, diminishing reactivity . Storage at –20°C under desiccation extends shelf life beyond six months .
Quantification of Degradation
Hydrophilic interaction chromatography (HILIC) coupled with UV detection (λ = 260 nm) quantifies residual NHS ester, with a detection limit of 1 mg/L . This method ensures batch consistency and identifies hydrolyzed byproducts .
Analytical Methods and Validation
Gas Chromatography-Electron Capture Detection (GC-ECD)
GC-ECD remains the gold standard for analyzing pentafluorobenzoyl derivatives due to their high electron affinity . Parameters include:
| GC Parameter | Setting |
|---|---|
| Column | DB-5MS (30 m × 0.25 mm × 0.25 µm) |
| Carrier Gas | Helium, 1.2 mL/min |
| Oven Program | 50°C (1 min) → 300°C at 15°C/min |
| Detector Temperature | 320°C |
This configuration achieves baseline separation of thyroxin derivatives within 20 minutes .
Validation Metrics
Method validation for thyroxin assays demonstrates:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume